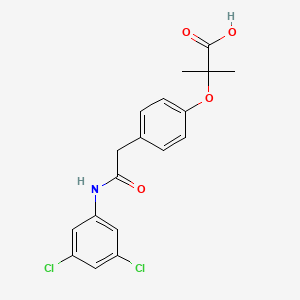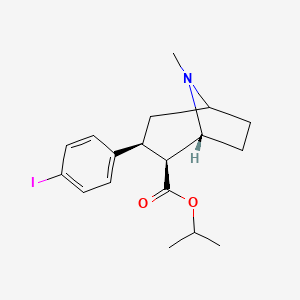
NSC-60339
Descripción general
Descripción
NSC-60339 es un derivado polibásico del ácido tereftálico que se ha estudiado como un posible agente quimioterapéutico contra el cáncer. Es conocido por su función como inhibidor de las bombas de eflujo y un sustrato del sistema de bomba de eflujo AcrAB-TolC en las bacterias
Aplicaciones Científicas De Investigación
NSC-60339 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la bomba de eflujo y sus efectos sobre la resistencia bacteriana.
Biología: Se estudia el compuesto por sus interacciones con las bombas de eflujo bacterianas y su potencial para mejorar la eficacia de los antibióticos.
Medicina: this compound se explora como un posible agente quimioterapéutico contra el cáncer debido a su capacidad para inhibir las bombas de eflujo, que a menudo se sobreexpresan en las células cancerosas.
Mecanismo De Acción
NSC-60339 ejerce sus efectos actuando como una cuña molecular dentro de una hendidura entre los dominios de lipoilo y αβ barril de la proteína AcrA. Esta acción reduce la dinámica estructural de AcrA a través de los cuatro dominios, inhibiendo así la transmisión conformacional de las señales evocadas por fármacos de AcrB a TolC. Esta inhibición interrumpe la función de la bomba de eflujo, lo que lleva a concentraciones intracelulares más altas de antibióticos y otros sustratos .
Compuestos similares:
NSC-227186: Otro inhibidor de la bomba de eflujo con propiedades de unión similares a AcrA.
NSC-33353:
Unicidad de this compound: this compound es único debido a su interacción específica con la proteína AcrA, actuando como una cuña molecular y reduciendo su dinámica estructural. Este mecanismo de acción único lo convierte en una herramienta valiosa para estudiar la inhibición de la bomba de eflujo y desarrollar nuevos agentes antimicrobianos .
Análisis Bioquímico
Biochemical Properties
NSC-60339 plays a significant role in biochemical reactions. It interacts with the efflux pump system AcrAB-TolC . This interaction involves the periplasmic adaptor protein, AcrA . This compound acts as a molecular wedge within a cleft between the lipoyl and αβ barrel domains of AcrA .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the efflux pump system AcrAB-TolC . This interaction can diminish the conformational transmission of drug-evoked signals from AcrB to TolC , thereby potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the efflux pump system AcrAB-TolC . It acts as a molecular wedge within a cleft between the lipoyl and αβ barrel domains of AcrA . This interaction reduces the structural dynamics across all four domains of AcrA , thereby inhibiting the efflux pump and potentially affecting the transport of substrates, including antibiotics .
Temporal Effects in Laboratory Settings
It is known that this compound can inflict long-range stabilization across all four domains of AcrA
Metabolic Pathways
It is known to interact with the efflux pump system AcrAB-TolC
Transport and Distribution
This compound is known to interact with the efflux pump system AcrAB-TolC , which spans the membrane envelope of gram-negative bacteria
Subcellular Localization
Given its interaction with the efflux pump system AcrAB-TolC , it is likely to be found in the periplasmic space where AcrA is located
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de NSC-60339 implica la reacción de derivados del ácido tereftálico con aminas específicas en condiciones controladas. La ruta sintética detallada incluye:
Materiales de partida: Derivados del ácido tereftálico y aminas.
Condiciones de reacción: La reacción típicamente ocurre en un solvente como el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Purificación: El producto se purifica usando técnicas como la recristalización o la cromatografía para obtener un compuesto de alta pureza.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis a granel: Se utilizan reactores a gran escala para llevar a cabo la reacción en condiciones optimizadas.
Purificación: Se emplean métodos de purificación industrial como la cromatografía a gran escala o la cristalización para asegurar la pureza del producto final.
Control de calidad: Se implementan medidas estrictas de control de calidad para garantizar la consistencia y la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones: NSC-60339 sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución que involucran nucleófilos pueden conducir a la formación de derivados sustituidos.
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se utilizan nucleófilos como las aminas o los tioles en condiciones apropiadas.
Productos principales:
Comparación Con Compuestos Similares
NSC-227186: Another efflux pump inhibitor with similar binding properties to AcrA.
NSC-33353:
Uniqueness of NSC-60339: this compound is unique due to its specific interaction with the AcrA protein, acting as a molecular wedge and reducing its structural dynamics. This unique mechanism of action makes it a valuable tool in studying efflux pump inhibition and developing new antimicrobial agents .
Propiedades
IUPAC Name |
2-chloro-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQGBYRKCZQJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990240 | |
| Record name | 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-09-7 | |
| Record name | NSC 38280 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wander | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',4''-BIS(2-IMIDAZOLIN-2-YL)-2-CHLOROTEREPHTHALANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG983W63E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is "wandering" in the context of dementia?
A1: While a universally accepted definition remains elusive, wandering is often described as aimless or purposeless movement, frequently observed in individuals with dementia [, , ]. This behavior can manifest as repetitive locomotion within a confined space or venturing outside familiar boundaries [, ].
Q2: Why is understanding wandering important?
A2: Wandering poses significant risks for individuals with dementia, including falls, injuries, elopement, and even death [, ]. It also contributes significantly to caregiver burden and can lead to premature institutionalization [].
Q3: How common is wandering in individuals with dementia?
A3: Studies suggest that wandering affects a substantial proportion of individuals with dementia. Research indicates that up to 60% of people with Alzheimer's disease, a common form of dementia, will engage in wandering behavior []. Furthermore, wandering is not limited to specific stages of cognitive impairment, occurring across a spectrum of severity [].
Q4: What are the potential causes of wandering?
A4: Wandering is a complex behavior with multiple contributing factors. While a direct causal link is often difficult to establish, research suggests the following may play a role:
- Personality: Some studies propose that premorbid personality traits, such as extroversion and agreeableness, might be associated with a higher likelihood of wandering behavior in individuals with dementia [].
- Disrupted Biological Clocks: Changes in sleep-wake cycles and circadian rhythms, commonly observed in dementia, are believed to contribute to increased wandering, particularly during nighttime hours [].
- Unmet Needs: Wandering might be a way for individuals with dementia to communicate unmet needs or express discomfort. For instance, the need for movement, toileting, or a change in environment could trigger wandering episodes [, ].
- Medication Side Effects: Certain medications prescribed for dementia, such as donepezil, have been identified as potential triggers for rhabdomyolysis, a serious condition involving muscle breakdown. While rare, this side effect can occur in individuals predisposed to rhabdomyolysis, particularly those who wander [].
Q5: Can wandering be predicted?
A5: While not always predictable, certain factors have been associated with an increased likelihood of wandering. Studies highlight functional impairment and disruptive behavior problems as strong independent predictors of recent wandering episodes [].
Q6: How is wandering typically managed?
A6: Management strategies for wandering are multifaceted and often tailored to the individual's needs and circumstances:
- Supervised Walking Programs: Structured walking programs, particularly those timed around an individual's peak wandering periods, have shown promise in reducing wandering behavior and its associated risks [].
- Environmental Modifications: Simple alterations to the living environment, such as installing visual barriers or camouflaging exits, can help deter wandering attempts [].
- Assistive Technologies: Technologies like GPS trackers and motion sensors offer a way to monitor individuals prone to wandering, enhancing their safety and providing caregivers with peace of mind [, ].
Q7: What are the future directions in wandering research?
A7: Despite significant progress in recent years, wandering research remains a dynamic field with ongoing exploration. Key areas of focus include:
- Reconceptualizing Wandering: There is a growing call to move beyond viewing wandering solely as a problem behavior []. Researchers are beginning to explore the subjective experiences of individuals with dementia, seeking to understand the meaning and potential benefits of wandering from their perspective [, ].
- Developing Targeted Interventions: Future research aims to develop and evaluate more effective, personalized interventions for managing wandering. This includes exploring innovative technologies, tailored exercise programs, and psychosocial interventions that address the underlying needs and motivations driving the behavior [, ].
- Improving Caregiver Support: Recognizing the significant burden placed on caregivers, research is increasingly focused on developing resources and support systems to assist caregivers in managing wandering behavior, reducing stress, and enhancing quality of life for both themselves and the individuals they care for [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680169.png)
